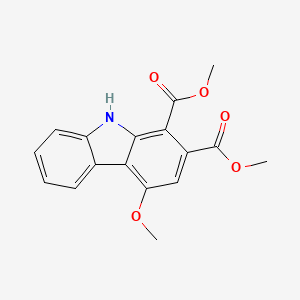
9H-Carbazole-1,2-dicarboxylic acid, 4-methoxy-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-1,2-dicarboxylic acid, 4-methoxy-, dimethyl ester is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The specific structure of this compound includes a carbazole core with methoxy and ester functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1,2-dicarboxylic acid, 4-methoxy-, dimethyl ester typically involves multi-step organic reactions. One common method includes the esterification of 9H-carbazole-1,2-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the dimethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of ester groups to alcohols.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced intermediates.
Substitution: Halogenated or nitrated carbazole derivatives.
Aplicaciones Científicas De Investigación
9H-Carbazole-1,2-dicarboxylic acid, 4-methoxy-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-1,2-dicarboxylic acid, 4-methoxy-, dimethyl ester involves its interaction with specific molecular targets and pathways. The methoxy and ester groups play a crucial role in its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 9H-Carbazole-2,7-dicarboxylic acid
- 9H-Carbazole-9-ethanol
- 2,3-dimethoxy-9H-carbazole
Comparison: Compared to other carbazole derivatives, 9H-Carbazole-1,2-dicarboxylic acid, 4-methoxy-, dimethyl ester is unique due to the presence of both methoxy and ester functional groups. These groups enhance its solubility and reactivity, making it a versatile compound for various applications. Its distinct structure allows for specific interactions in chemical and biological systems, setting it apart from other carbazole derivatives.
Propiedades
Número CAS |
113002-15-6 |
|---|---|
Fórmula molecular |
C17H15NO5 |
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
dimethyl 4-methoxy-9H-carbazole-1,2-dicarboxylate |
InChI |
InChI=1S/C17H15NO5/c1-21-12-8-10(16(19)22-2)14(17(20)23-3)15-13(12)9-6-4-5-7-11(9)18-15/h4-8,18H,1-3H3 |
Clave InChI |
AVMVBAAUTXFIPE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C3=CC=CC=C3NC2=C(C(=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
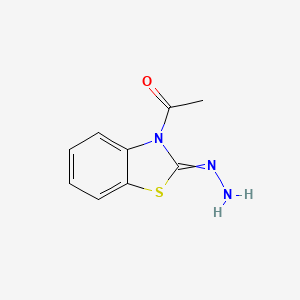
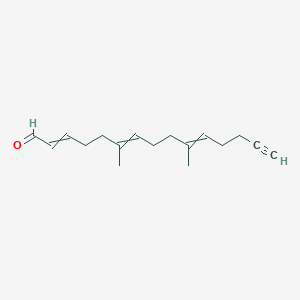
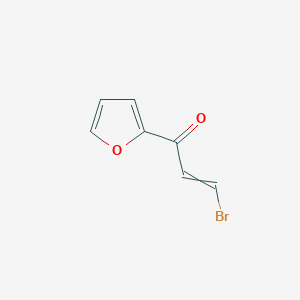
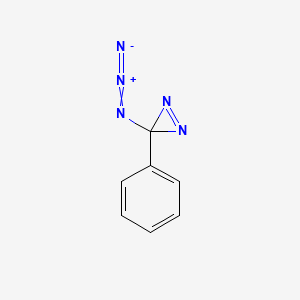
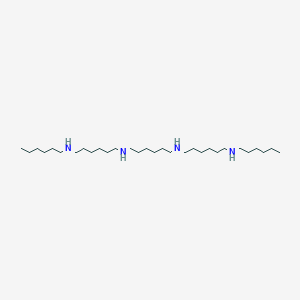
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
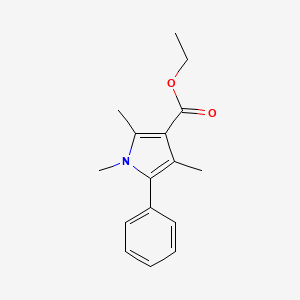
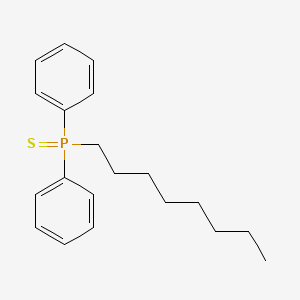
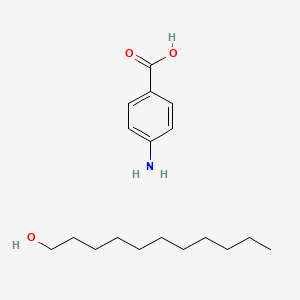
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
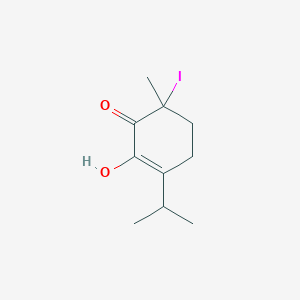
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)
